9-(Bromomethyl)spiro[3.5]nonane
Description
9-(Bromomethyl)spiro[3.5]nonane is a synthetic spirocyclic compound characterized by a bromomethyl substituent on a spiro[3.5]nonane framework. The spiro[3.5]nonane core consists of two fused rings—a three-membered and a five-membered ring—sharing a single atom (spiro carbon).
Properties
IUPAC Name |
9-(bromomethyl)spiro[3.5]nonane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17Br/c11-8-9-4-1-2-5-10(9)6-3-7-10/h9H,1-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTAAAJUOSVEDMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CCC2)C(C1)CBr | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17Br | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(Bromomethyl)spiro[3.5]nonane typically involves the bromination of spiro[3.5]nonane. One common method includes the reaction of spiro[3.5]nonane with N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions. This reaction selectively introduces a bromomethyl group at the desired position on the spirocyclic framework.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through efficient separation and purification techniques.
Chemical Reactions Analysis
Types of Reactions
9-(Bromomethyl)spiro[3.5]nonane undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., dimethylformamide) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products
Nucleophilic Substitution: Products include azido, thioether, or ether derivatives of spiro[3.5]nonane.
Oxidation: Products include spiro[3.5]nonane derivatives with hydroxyl or carbonyl functionalities.
Reduction: The major product is spiro[3.5]nonane with a methyl group replacing the bromomethyl group.
Scientific Research Applications
9-(Bromomethyl)spiro[3.5]nonane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex spirocyclic compounds and in the study of reaction mechanisms involving spirocyclic systems.
Medicine: Investigated for its potential use in drug discovery and development, particularly in the design of spirocyclic drugs with unique pharmacological properties.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific structural requirements.
Mechanism of Action
The mechanism of action of 9-(Bromomethyl)spiro[3.5]nonane in chemical reactions involves the reactivity of the bromomethyl group. This group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by a nucleophile. The spirocyclic structure provides steric hindrance, influencing the reactivity and selectivity of the compound in various reactions.
Comparison with Similar Compounds
Natural Spiro[3.5]nonane Derivatives: Cryptolaevilactones
Cryptolaevilactones A-F (e.g., 1–6) are natural meroterpenoids isolated from Cryptocarya laevigata . These compounds feature a spiro[3.5]nonane moiety fused with δ-lactone and polyketide units. Key differences include:
- Functional Groups: Cryptolaevilactones contain δ-lactone and isoprenoid groups, whereas 9-(Bromomethyl)spiro[3.5]nonane has a bromomethyl substituent.
- Biosynthesis: Cryptolaevilactones are proposed to form via an unusual [2+2] cyclization between monoterpene and polyketide precursors .
Table 1: Structural Comparison with Cryptolaevilactones
| Feature | This compound | Cryptolaevilactones A-F |
|---|---|---|
| Core Structure | Spiro[3.5]nonane | Spiro[3.5]nonane + δ-lactone |
| Key Substituent | Bromomethyl (-CH₂Br) | Isopropyl, polyketide chains |
| Biosynthetic Origin | Synthetic | Natural ([2+2] cyclization) |
| Reactivity | Electrophilic alkylation | Cyclization to bicyclic forms |
6-(Bromomethyl)-5-oxaspiro[3.5]nonane (CAS 1872681-59-8)
- Structure: Similar spiro[3.5]nonane core but incorporates an oxygen atom in the five-membered ring.
- Molecular Formula : C₉H₁₅BrO (MW: 219.12).
- Reduced electrophilicity compared to this compound due to the absence of a direct Br-CH₂ bond to the spiro carbon.
8-(Bromomethyl)-7-oxa-1-azaspiro[4.4]nonane (CAS 2060009-18-7)
- Structure: Spiro[4.4]nonane with heteroatoms (O, N) and bromomethyl.
- Molecular Formula: C₈H₁₄BrNO (MW: 220.11).
- Key Differences: Larger spiro[4.4] system alters ring strain and conformational flexibility. Heteroatoms enable hydrogen bonding, diverging from the hydrophobic nature of all-carbon spiro[3.5]nonane derivatives.
Heteroatom-Containing Spiro Compounds
9-Methyl-2,5-dioxa-8-azaspiro[3.5]nonane (CID 155908874)
- Structure: Spiro[3.5]nonane with methyl, dioxa (O), and aza (N) groups.
- Molecular Formula: C₇H₁₃NO₂.
- Key Differences :
- Multiple heteroatoms drastically alter electronic properties (e.g., increased polarity, basicity from N).
- Lacks bromine, limiting utility in alkylation or cross-coupling reactions.
9-Bromo-1,4-dioxaspiro[4.4]nonane (CAS 82235-82-3)
- Structure: Spiro[4.4]nonane with bromo and dioxa groups.
- Key Differences :
- Dioxa rings enhance stability but reduce reactivity compared to all-carbon spiro systems.
- Bromine is positioned on the spiro carbon, unlike the bromomethyl group in the target compound.
Bicyclic Brominated Compounds
9-Bromo-9-chlorobicyclo[6.1.0]nonane
- Structure: Bicyclo[6.1.0]nonane with Br and Cl substituents.
- Molecular Formula : C₉H₁₄BrCl (MW: 237.57).
- Key Differences: Bicyclic (non-spiro) framework imposes distinct steric and electronic effects. Halogen substituents (Br, Cl) may confer different reactivity patterns.
Biological Activity
9-(Bromomethyl)spiro[3.5]nonane is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a spirocyclic structure characterized by a bromomethyl group, which enhances its reactivity and biological potential. The molecular formula is , and its spiro configuration contributes to its distinct chemical behavior.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Activity : The compound has been investigated for its ability to inhibit the growth of various pathogens, showing promise as an antimicrobial agent.
- Anticancer Properties : Studies have suggested that it may possess anticancer activity, potentially through mechanisms involving apoptosis induction in cancer cells .
- Neuroactive Effects : Some derivatives of spiro compounds have shown interactions with neurotransmitter receptors, indicating possible neuroactive properties .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular processes, leading to altered metabolic pathways.
- Receptor Interaction : It potentially interacts with various receptors, including those involved in neurotransmission and cell signaling.
- Apoptosis Induction : Evidence suggests that it can trigger programmed cell death in cancer cells, contributing to its anticancer effects .
Antimicrobial Activity
A study evaluated the antimicrobial efficacy of several spiro compounds, including this compound. Results indicated effective inhibition against Gram-positive and Gram-negative bacteria, supporting its potential as a therapeutic agent in treating infections.
Anticancer Evaluation
In vitro studies demonstrated that this compound could induce apoptosis in various cancer cell lines. The mechanism was linked to the activation of caspase pathways, suggesting a targeted approach for cancer therapy .
Neuroactive Effects
Research exploring the neuroactive properties revealed that certain derivatives could modulate GABA receptors, which are crucial for neurotransmission. This indicates potential applications in treating neurological disorders .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
